

# "2-(3,4-Dimethylphenoxy)butanoic acid" physical and chemical properties

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## Compound of Interest

Compound Name: 2-(3,4-Dimethylphenoxy)butanoic  
acid

Cat. No.: B453970

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## An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a summary of the currently available physical and chemical properties of **2-(3,4-Dimethylphenoxy)butanoic acid**. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols for its synthesis, purification, analysis, and specific spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) are not publicly available. Furthermore, there is no readily accessible information regarding the biological activity or associated signaling pathways of this compound. This document presents the known data to serve as a foundational reference for researchers and professionals interested in this molecule.

## Introduction

**2-(3,4-Dimethylphenoxy)butanoic acid** is a carboxylic acid derivative with a distinct phenoxybutanoic acid scaffold. The presence of the dimethylphenoxy group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate

the known physical and chemical characteristics of this compound to aid in future research and development endeavors.

## Physical and Chemical Properties

The available quantitative data for **2-(3,4-Dimethylphenoxy)butanoic acid** are summarized in the table below. These properties are primarily sourced from chemical supplier databases.

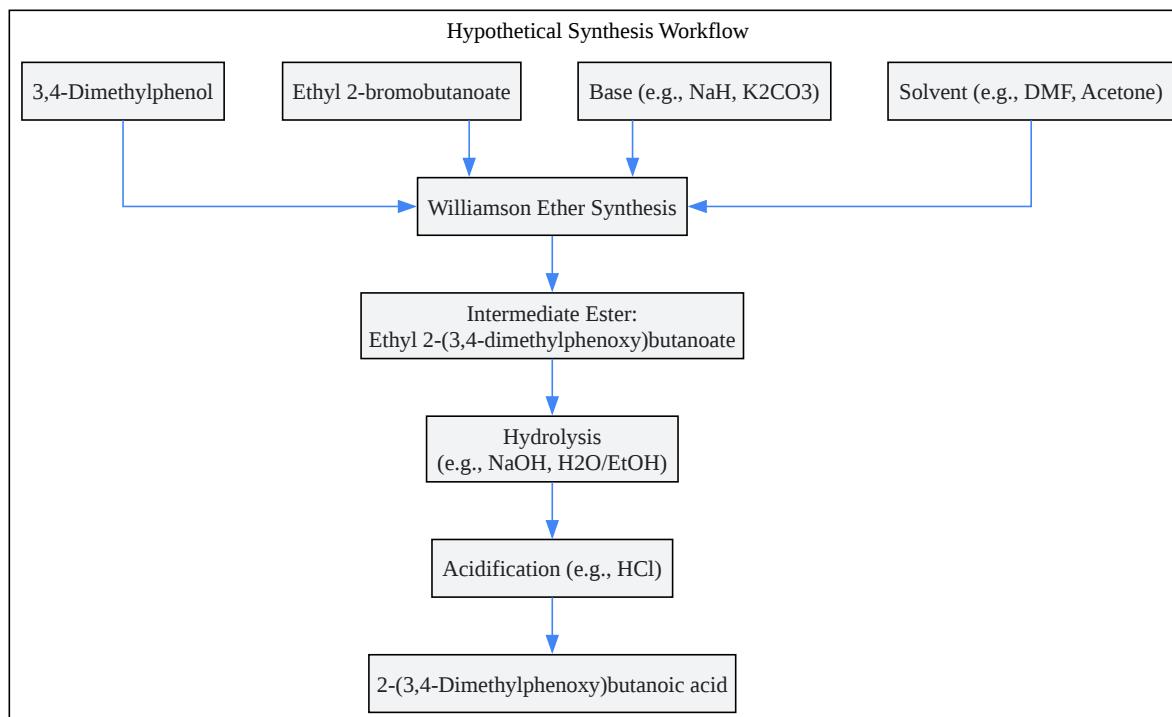
| Property          | Value  | Source                                  |
|-------------------|--|---|
| Chemical Name     | 2-(3,4-Dimethylphenoxy)butanoic acid           | N/A                                     |
| CAS Number        | 25140-78-7                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 208.25 g/mol                                   | <a href="#">[1]</a>                     |
| Melting Point     | 73 °C  | <a href="#">[1]</a>                     |
| Boiling Point     | 342.6 °C at 760 mmHg                           | <a href="#">[1]</a>                     |
| Flash Point       | 128.9 °C                                       | <a href="#">[1]</a>                     |
| pKa (Predicted)   | 3.28 ± 0.10                                    | <a href="#">[1]</a>                     |
| Vapor Pressure    | 2.86E-05 mmHg at 25°C                          | <a href="#">[1]</a>                     |
| Refractive Index  | 1.52   | <a href="#">[1]</a>                     |
| Density           | 1.093 g/cm <sup>3</sup>                        | <a href="#">[1]</a>                     |
| LogP              | 2.54540  | <a href="#">[1]</a>                     |

## Experimental Protocols

A thorough search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of **2-(3,4-Dimethylphenoxy)butanoic acid**. While general methods for the synthesis of phenoxyalkanoic acids exist, no procedure has been published for this particular molecule.

## General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the Williamson ether synthesis, a common method for preparing ethers. This would typically involve the reaction of 3,4-dimethylphenol with a suitable 2-bromobutanoate ester, followed by hydrolysis of the ester to the carboxylic acid.



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A hypothetical workflow for the synthesis of **2-(3,4-Dimethylphenoxy)butanoic acid**.

Note: This is a generalized and hypothetical workflow. The specific reaction conditions, such as temperature, reaction time, and purification methods, would require experimental optimization.

## Spectral Data

No experimental or published  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, or Mass Spectrometry data specifically for **2-(3,4-Dimethylphenoxy)butanoic acid** could be located in the public domain. Researchers undertaking the synthesis of this compound would need to perform these analyses for structural confirmation.

## Biological Activity and Signaling Pathways

There is currently no available information in scientific literature or biological activity databases regarding the pharmacological, toxicological, or any other biological effects of **2-(3,4-Dimethylphenoxy)butanoic acid**. Consequently, no signaling pathways involving this compound can be described.

## Conclusion

**2-(3,4-Dimethylphenoxy)butanoic acid** is a compound for which basic physical and chemical properties are known, primarily from commercial sources. However, a significant information gap exists regarding its synthesis, analytical characterization, and biological activity. This guide highlights the need for foundational research to elucidate these aspects. The hypothetical synthetic workflow provided can serve as a starting point for chemists aiming to prepare this molecule for further study. Future investigations are required to uncover the potential applications of this compound in materials science, pharmacology, or other scientific disciplines.

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## References

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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